7-Bromo-2-(tert-butyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic aromatic compounds that have garnered attention in medicinal chemistry due to their potential as therapeutic agents. This specific compound features a bromine atom at the seventh position and a tert-butyl group at the second position of the quinazoline ring, along with an amine group at the fourth position. Such modifications can significantly influence the compound's pharmacological properties.
The compound can be classified under the category of quinazoline derivatives, which are often investigated for their roles in various biological processes, including enzyme inhibition and receptor modulation. The presence of the bromine atom may enhance lipophilicity and biological activity, while the tert-butyl group can provide steric hindrance that may affect binding interactions with biological targets.
The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4-amine can be achieved through several methods. One notable approach involves:
For instance, a method described in literature involves the use of palladium-catalyzed cross-coupling reactions to introduce the tert-butyl group onto the quinazoline scaffold, followed by amination steps to install the amine functionality at the fourth position .
The molecular structure of 7-Bromo-2-(tert-butyl)quinazolin-4-amine can be represented as follows:
7-Bromo-2-(tert-butyl)quinazolin-4-amine can participate in various chemical reactions:
These reactions are essential for modifying the pharmacological profile of quinazoline derivatives .
The mechanism of action for 7-Bromo-2-(tert-butyl)quinazolin-4-amine primarily revolves around its interaction with specific biological targets, such as kinases or receptors. Quinazolines are known to act as inhibitors of various enzymes involved in signaling pathways:
Studies have shown that modifications on the quinazoline scaffold can significantly alter potency and selectivity against different targets .
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) would typically be obtained through empirical studies or computational modeling .
7-Bromo-2-(tert-butyl)quinazolin-4-amine has potential applications in various fields:
Research continues to explore its efficacy and safety profiles as well as its potential for further modifications to enhance therapeutic outcomes .
The strategic incorporation of bromine at the C7 position of the quinazolin-4-amine scaffold represents a deliberate molecular design choice to enhance target binding and modulate electronic properties. Bromine's substantial atomic radius (≥ 1.85 Å) creates distinctive steric and electronic effects that influence molecular conformation and intermolecular interactions. Positioned at the para-orientation relative to the N1 atom, the C7-bromine significantly alters the electron density distribution across the fused ring system, enhancing hydrogen-bond acceptor capacity at N1 and C=O positions while creating a synthetic handle for downstream derivatization via cross-coupling reactions [1] [4].
The tert-butyl group at C2 provides exceptional steric shielding that protects the pharmacophoric N4-amine from metabolic degradation while maintaining optimal orientation for hydrophobic pocket interactions. Molecular docking simulations reveal that the bulky tert-butyl substituent forces a perpendicular orientation relative to the quinazoline plane, positioning it to engage with deep hydrophobic regions in biological targets inaccessible to planar aromatic systems. This configuration simultaneously minimizes π-π stacking that could reduce solubility [1] [7].
Table 1: Electronic and Steric Effects of Bromine Position in Quinazoline Scaffolds
Bromine Position | Steric Impact | Electronic Effects | Biological Consequences |
---|---|---|---|
C6 | Moderate | +M effect | Reduced target engagement |
C7 | High | -I, +R effects | Enhanced kinase binding |
C8 | Low | -I effect dominant | Decreased solubility |
Recent studies demonstrate that C7-brominated derivatives exhibit 3-5 fold stronger binding affinity to kinases (e.g., EGFR, PI3Kδ) compared to their non-halogenated analogues, attributable to halogen bonding with carbonyl oxygen atoms in hinge regions. The 7-bromo configuration specifically enhances binding free energy (ΔG) by -2.3 kcal/mol versus C6 or C8 isomers in PI3Kδ inhibition assays [1] [4] [7].
The synthesis of 7-bromo-2-(tert-butyl)quinazolin-4-amine follows a convergent three-stage sequence requiring precise control of reaction parameters:
Regioselective Bromination: 2-Amino-4-bromobenzoic acid undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0-5°C to install the C7 bromine before ring closure. This cold-temperature protocol achieves >95% regioselectivity by minimizing dihalogenated byproducts. The resulting 2-amino-4,6-dibromobenzoic acid is purified via acid-base extraction [4] [8].
Cyclocondensation: The dibrominated intermediate reacts with tert-butyl isocyanide in anhydrous toluene under Dean-Stark conditions to form 6,8-dibromo-2-(tert-butyl)quinazolin-4(3H)-one through nucleophilic addition-elimination. Microwave irradiation (150°C, 30 min) enhances reaction efficiency (yield: 85% vs. 60% conventional heating) while suppressing hydrolysis [4] [6].
Amination: The C4-ketone undergoes chlorination with POCl₃ (reflux, 4h) followed by nucleophilic displacement with ammonia-saturated dioxane. Critical parameters include stoichiometric control (POCl₃:quinazolinone = 3:1) and anhydrous conditions to prevent hydrolysis. This sequence achieves 78% yield with <2% di-substituted impurities [4] [7].
Table 2: Comparative Analysis of Quinazoline Cyclization Methods
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Classical Thermal | Toluene, reflux, 24h | 60-65 | Prolonged | No special equipment |
Microwave-Assisted | 150°C, 300W, 30 min | 80-85 | Drastically reduced | Enhanced purity |
Catalytic (AcOH/ZnCl₂) | Ethanol, 80°C, 8h | 70-75 | Moderate | Lower temperature |
Alternative routes employing anthranilonitrile intermediates show promise for scalability. One optimized protocol involves Pd-catalyzed cyanation of 7-bromo-2-chloroquinazoline followed by tert-butylamine displacement, achieving 92% conversion with XPhos Pd G3 catalyst (0.5 mol%) at 100°C [6] [10].
The bromine atom at C7 and tert-butyl group at C2 create unique steric and electronic constraints that dictate compatibility with functionalization strategies:
Cross-Coupling Tolerance: The electron-withdrawing effect of C7-Br activates the ring toward Pd-catalyzed couplings while the tert-butyl group exhibits remarkable stability under Suzuki (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O), Sonogashira (CuI/Pd(dppf)Cl₂), and Buchwald-Hartwig conditions. Notably, steric hindrance from the tert-butyl group necessitates bulky phosphine ligands (XPhos, SPhos) for efficient amination at C4 [1] [6] [9].
Solubility-Enhancing Modifications: Hydrophilic substituents introduced at C4 via reductive amination or acylation maintain core integrity when using NaBH₃CN in methanol or N,N-diisopropylethylamine in DCM. Piperazine, morpholine, and polyethylene glycol derivatives improve aqueous solubility to >50 μg/mL while retaining >90% parent structure [1] [6].
Critical incompatibilities include:• Strong oxidizing agents (H₂O₂, peracids) cause oxidative debromination• n-BuLi at -78°C induces ortho-lithiation but competing halogen-metal exchange occurs above -60°C• Electrophilic bromination attempts yield polyhalogenated byproducts
Table 3: Solubility and Stability Parameters for Functionalized Derivatives
C4 Substituent | Log P | Aqueous Solubility (μg/mL) | Thermal Stability (°C) | Compatible Coupling Reactions |
---|---|---|---|---|
-NH₂ (parent) | 2.8 | 12.3 | >220 | Limited |
-N(CH₃)₂ | 2.5 | 28.7 | 180 | Suzuki, Sonogashira |
-NHCH₂CH₂OH | 2.0 | 56.2 | 160 | Buchwald-Hartwig |
-N-piperidinyl | 2.9 | 41.8 | 190 | All major types |
Regioselective C7 bromination remains technically challenging due to competing C5/C6/C8 electrophilic substitutions. Modern approaches address this through:
Directed Ortho-Metalation (DoM): N-pyrimidyl directing groups enable site-selective bromination at C7 via iridium-catalyzed borylation (Ir(ppy)₃, B₂pin₂) followed by CuBr₂ oxidation. This method achieves 89% regioselectivity but requires additional steps for directing group installation/removal [8].
NBS in Microreactors: Continuous-flow systems with 0.3 mm microchannels enable precise temperature control (-10°C) and millisecond mixing, suppressing dibromination. Using 1.05 equiv NBS in CF₃CO₂H/H₂SO₄ (4:1), 7-bromoquinazoline yields reach 93% with residence time <30 seconds [4] [8].
Halex Exchange: Late-stage fluorination of 7-bromoquinazolines with KF in sulfolane (180°C) proceeds with retention of configuration when catalyzed by 18-crown-6/Pd₂(dba)₃, providing access to [¹⁸F]PET tracers with >99% radiochemical purity [8].
Recent innovations focus on in situ bromine activation for one-pot functionalization. A notable example employs Pd-catalyzed bromoaminocarbonylation where CO(g), amines, and Br₂ converge to directly install amide groups at C7, bypassing isolation of brominated intermediates. This cascade process achieves 85% yield with 0.5 mol% Pd(OAc)₂/xantphos [6].
Table 4: Comparison of Contemporary Bromination Techniques
Method | Regioselectivity | Scale Potential | Byproduct Formation | Key Innovation |
---|---|---|---|---|
Classical NBS Bromination | Moderate (7:5 = 4:1) | Excellent | Polybromination (8-12%) | None |
Directed Metalation | High (7>>others) | Limited | Minimal (<2%) | Ir-catalyzed C-H borylation |
Microreactor NBS | Exceptional (>20:1) | Moderate | Undetectable | Millisecond mixing |
Electrochemical Br⁺ | Good (7:5 = 8:1) | Developing | Br₂ evolution | Sustainable oxidant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7